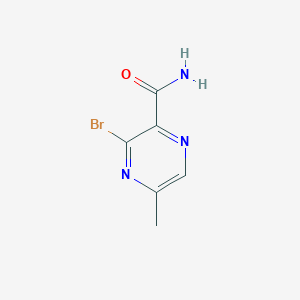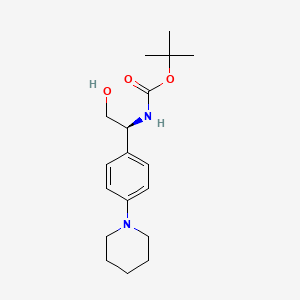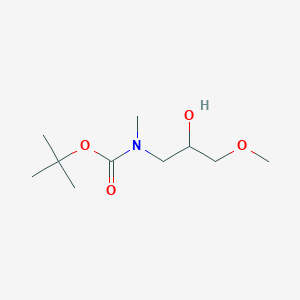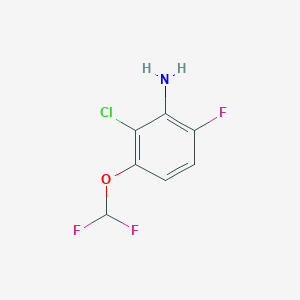
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline is an organic compound with the molecular formula C7H5ClF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and difluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethoxy)-6-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a suitable aniline derivative is reacted with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction might involve the use of reagents like thionyl chloride (SOCl2) and hydrogen fluoride (HF) to introduce the chlorine and fluorine atoms, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process might include steps such as:
Chlorination: Introduction of the chlorine atom using chlorinating agents.
Fluorination: Introduction of fluorine atoms using fluorinating agents.
Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted aniline derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(difluoromethoxy)-6-fluoroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(difluoromethoxy)-5-(trifluoromethoxy)aniline: This compound has an additional trifluoromethoxy group, which can alter its chemical properties and reactivity.
2-Chloro-3-(difluoromethoxy)pyridine: A pyridine derivative with similar substituents, used in different chemical applications.
Uniqueness
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties such as reactivity and stability. This makes it valuable in specialized applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H5ClF3NO |
|---|---|
Poids moléculaire |
211.57 g/mol |
Nom IUPAC |
2-chloro-3-(difluoromethoxy)-6-fluoroaniline |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-4(13-7(10)11)2-1-3(9)6(5)12/h1-2,7H,12H2 |
Clé InChI |
FESJGTIDWSEFAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC(F)F)Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)

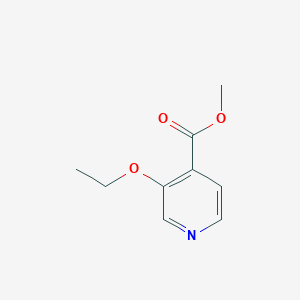
![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
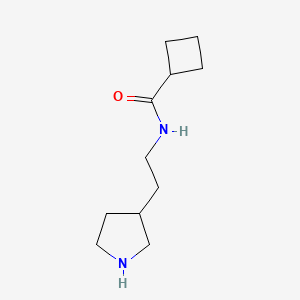

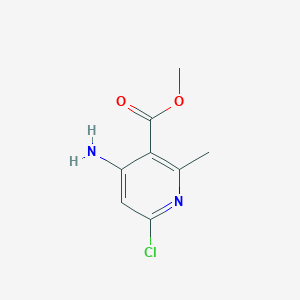
![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)

